4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
CAS No.: 503148-24-1
Cat. No.: VC3827843
Molecular Formula: C11H4ClF6NO
Molecular Weight: 315.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 503148-24-1 |
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Molecular Formula | C11H4ClF6NO |
Molecular Weight | 315.6 g/mol |
IUPAC Name | 4-chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline |
Standard InChI | InChI=1S/C11H4ClF6NO/c12-7-4-9(10(13,14)15)19-8-2-1-5(3-6(7)8)20-11(16,17)18/h1-4H |
Standard InChI Key | UXLVWJGHJDXMKP-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl |
Canonical SMILES | C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoline backbone—a benzene ring fused to a pyridine ring—with three distinct substituents:
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Chloro group at the 4-position, enhancing electrophilic reactivity.
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Trifluoromethoxy group (-OCF₃) at the 6-position, contributing to electron-withdrawing effects.
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Trifluoromethyl group (-CF₃) at the 2-position, increasing lipophilicity and metabolic stability .
The spatial arrangement of these groups creates a sterically hindered environment, influencing intermolecular interactions (Figure 1).
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 315.6 g/mol | |
Boiling Point | 248.5±35.0°C (Predicted) | |
Density | 1.557±0.06 g/cm³ (Predicted) | |
pKa | -2.23±0.50 (Predicted) | |
Storage Temperature | 2–8°C |
Spectroscopic and Computational Data
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InChI Identifier: InChI=1/C11H4ClF6NO/c12-7-4-9(10(13,14)15)19-8-2-1-5(3-6(7)8)20-11(16,17)18/h1-4H .
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Predicted LogP: ~3.8 (estimated using fragment-based methods), indicating high lipid solubility.
Synthesis and Manufacturing
Conrad–Limpach Cyclization
A modified Conrad–Limpach method is commonly employed for quinoline synthesis:
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Condensation of 4-fluoro-3-methoxyaniline with ethyl acetoacetate.
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Sequential halogenation and alkoxylation:
Suzuki–Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling enables diarylether formation:
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Reaction of 3-iodo-4-methoxyquinolone with phenoxyphenylboronic acid.
Table 2: Synthetic Challenges
Challenge | Resolution | Reference |
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Selective deprotection | Optimized BBr₃ stoichiometry | |
Steric hindrance | High-temperature coupling |
Industrial Production
Commercial suppliers list the compound with purity ≥95%, priced at ~212.00€/g . Scalability remains limited due to:
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High cost of fluorine-containing reagents.
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Multi-step purification requirements.
Future Research Directions
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Biological screening: Prioritize assays against drug-resistant pathogens.
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Process optimization: Develop continuous-flow synthesis to reduce costs.
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Environmental impact studies: Assess bioaccumulation potential.
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